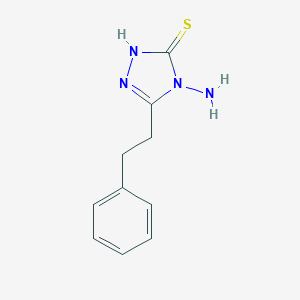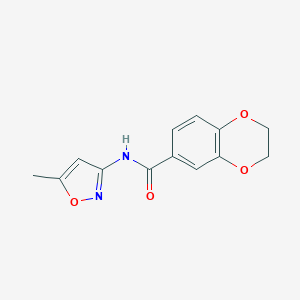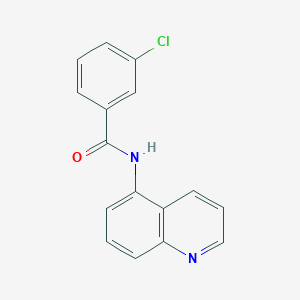
4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as APT-3, is a synthetic molecule that has been studied for its potential applications in various scientific fields. APT-3 is a member of the triazole family, and its structure is composed of an amine group and a thiol group attached to a triazole ring. Due to its unique structure, APT-3 has been studied for its potential applications in medicine, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol serves as a fundamental compound in the synthesis of various heterocyclic compounds, demonstrating the versatility and importance of its basic nucleus in organic chemistry. Researchers have successfully synthesized the base nucleus and further reacted it with benzaldehyde to create Schiff bases, confirming their structures through spectroscopic methods such as IR and NMR (Singh & Kandel, 2013). This highlights the compound's role in the development of new organic materials with potential applications in various fields.
Chemical and Physical Properties
The exploration of this compound derivatives has expanded into understanding their chemical and physical properties. Studies have synthesized new derivatives, investigating their odorless crystalline structure, insolubility in water, and solubility in organic solvents, aiming to correlate chemical structures with biological effects (Aksyonova-Seliuk et al., 2016). This research is crucial for the development of substances with targeted biological activities.
Molecular Dynamics and Computational Studies
The interaction of this compound derivatives in various environments has been studied using molecular dynamics and computational methods. These studies aim to predict the stability and behavior of these compounds in different media, providing insights into their potential applications in materials science and drug development (Mahboub, 2021).
Antimicrobial and Biological Activities
Research into the antimicrobial and biological activities of derivatives of this compound is extensive. These studies have synthesized various derivatives, evaluating their potential as antimicrobial agents. The findings suggest that some derivatives show promising activity against a range of bacterial and fungal species, indicating the compound's utility in developing new antimicrobial agents (Bayrak et al., 2009).
Electrochemical Applications
The electrochemical properties of this compound and its derivatives have also been explored, particularly in the context of corrosion inhibition for metals. Studies have demonstrated the efficacy of these compounds in protecting metals from corrosion in acidic environments, making them valuable for industrial applications in metal preservation and maintenance (Ansari, Quraishi, & Singh, 2014).
Eigenschaften
IUPAC Name |
4-amino-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-14-9(12-13-10(14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYQDWWHMIWHFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362027.png)

![6-(4-Methoxybenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362033.png)
![3-(Methoxymethyl)-6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362038.png)
![3-Cyclohexyl-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362054.png)
![3-Isobutyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362057.png)
![2-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B362060.png)
![6-(2-Chlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362061.png)
![6-(3-Bromophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362072.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362073.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362074.png)
![7-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362079.png)
![3-(Methoxymethyl)-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362102.png)